Rapamycin, also known as sirolimus, is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus, found in soil samples from Easter Island. It was first identified in the 1970s as an antifungal antibiotic and has since gained prominence for its immunosuppressive properties, particularly in organ transplantation and cancer therapy. The chemical structure of rapamycin includes a large lactone ring and several functional groups that contribute to its biological activity.
Rapamycin's primary mechanism of action involves inhibiting the mammalian target of rapamycin (mTOR) pathway. mTOR is a protein complex that plays a critical role in regulating cell growth, proliferation, and survival []. By binding to mTOR, rapamycin disrupts its signaling, leading to various cellular effects, including:
These effects contribute to rapamycin's immunosuppressive properties and potential benefits in aging research.
These reactions are crucial for understanding rapamycin's stability and potential modifications for therapeutic applications.
Rapamycin exhibits a range of biological activities:
The synthesis of rapamycin has been extensively studied, with various methods reported:
These methods highlight the compound's complexity and the ongoing efforts to produce it and its derivatives efficiently.
Rapamycin has diverse applications across several fields:
Studies on rapamycin interactions reveal significant insights:
These interactions underscore the importance of understanding rapamycin's pharmacodynamics in clinical settings.
Rapamycin is often compared with other compounds that share similar structures or mechanisms of action. Notable similar compounds include:
Compound | Structure Similarity | Primary Use | Unique Features |
---|---|---|---|
Everolimus | Macrolide | Immunosuppressant | More potent mTOR inhibitor |
Temsirolimus | Macrolide | Anticancer agent | Approved for renal cell carcinoma |
Pimecrolimus | Macrolide | Topical treatment for eczema | Primarily used in dermatology |
Rapamycin's uniqueness lies in its specific mechanism of action as an mTOR inhibitor, which is distinct from the actions of other similar compounds that may target different pathways or have different therapeutic uses .
Rapamycin belongs to the macrolide class of natural products, characterized by its large macrocyclic lactone ring structure [7]. The compound features a distinctive 31-membered macrocycle that forms the central architectural framework of the molecule [1] [6] [30] [32]. This macrocyclic ring is exceptionally large, comprising 31 atoms that impart significant rigidity to the molecular structure while maintaining essential conformational constraints necessary for biological activity [1].
The macrocyclic framework is biosynthesized through a hybrid type I modular polyketide synthase and nonribosomal peptide synthetase system [6]. The core structure is primed with 4,5-dihydrocyclohex-1-ene-carboxylic acid as a starter unit, which undergoes extensive enzymatic modifications during biosynthesis [4] [6]. The linear polyketide chain is subsequently condensed with pipecolate through peptide synthetase activity, followed by cyclization to form the final macrolide ring structure [6] [4].
A defining characteristic of the rapamycin macrocycle is the presence of a conjugated triene system spanning positions C₁₆ through C₂₁ [30] [31] [33]. This triene system consists of three consecutive double bonds arranged in an all-trans configuration, creating an extended conjugated π-electron system [31]. The triene moiety protrudes from the binding pocket when rapamycin forms complexes with proteins, contributing to the molecule's unique binding properties and biological activity [15] [2].
The macrocyclic ring closure occurs through formation of an amide bond between the terminal carboxyl group and the nitrogen atom of the pipecolate moiety [6] [4]. This cyclization creates a macrolactam linkage that is crucial for maintaining the structural integrity of the molecule [4]. The ester linkages within the macrocycle provide additional stabilization while allowing for controlled flexibility necessary for protein interactions [1].
Rapamycin contains a complex array of functional groups that contribute to its chemical properties and biological activity. The molecule incorporates ester, amide, ketone, hemiacetal, methoxy, and hydroxyl functionalities distributed throughout the macrocyclic framework [1] [9] [11] [13].
A critical structural feature of rapamycin is the hemiacetal linkage located at position C₁₃ [10]. This hemiacetal bridge connects the macrocyclic backbone to a pyranose ring system, forming part of what is known as the FKBP12-binding motif [10]. The hemiacetal functionality is composed of a cyclic structure where an oxygen atom forms a bridge between carbon centers, creating a six-membered heterocyclic ring [10]. This structural element is indispensable for biological activity, as it participates directly in the binding interaction with FK506-binding protein 12 [10].
The pipecolate moiety represents another essential structural component of rapamycin [10] [12] [35]. This six-membered saturated nitrogen-containing ring is fused to the macrocycle at the N₇ position [35]. The pipecolate ring is derived biosynthetically from L-lysine through cyclodeamination reactions catalyzed by specific enzymes during rapamycin biosynthesis [4] [10].
Research has demonstrated that the pipecolate ester linkage, in combination with the cyclic hemiacetal moiety, forms the FKBP12-binding domain of rapamycin [10]. This structural motif is shared with related immunosuppressive compounds and is absolutely required for biological activity [10]. The pipecolate ring penetrates deep into the hydrophobic cavity of FKBP12 during binding, where it is surrounded by aromatic amino acid residues including tyrosine, phenylalanine, and tryptophan [35].
Modification studies have shown that alteration of the pipecolate moiety significantly reduces binding affinity to FKBP12 [12]. For example, incorporation of 1,4-thiazane-(3S)-carboxylic acid in place of L-pipecolate results in dramatically weakened FKBP12 binding, with IC₅₀ values approximately 33-fold higher than native rapamycin [12].
Rapamycin contains multiple methoxy substituents strategically positioned throughout the molecule [9] [11] [13]. The most well-characterized methoxy groups are located at positions C₇, C₁₆, and C₃₉ [9] [11] [13]. These O-methyl substituents are installed during the final stages of biosynthesis through the action of S-adenosyl-L-methionine-dependent O-methyltransferases [4].
The C₇ methoxy group has been extensively studied through structure-activity relationship investigations [11] [13]. This allylic methoxy substituent can be replaced with various alternative groups without significantly affecting FKBP12 binding affinity [11]. However, modifications at this position can dramatically influence biological activity, suggesting that the C₇ methoxy group is part of the effector domain that interacts with target proteins [11] [13]. Crystal structure analysis reveals that the C₇ methoxy group remains exposed to solvent in protein complexes and is positioned in close proximity to target proteins in ternary complexes [11].
The C₁₆ methoxy group represents another important structural element [9]. Chemical studies have demonstrated that this methoxy substituent can undergo exchange reactions under specific conditions, allowing for the introduction of alternative alkoxy groups [9]. Replacement of the C₁₆ methoxy with ethoxy, benzyloxy, or isopropoxy moieties results in varying degrees of activity loss, with bulkier substituents causing more pronounced reductions in biological potency [9].
Rapamycin exhibits distinct conformational behavior depending on its physical state, with significant differences observed between solid-state and solution-state structures [3] [14] [18]. These conformational dynamics have been extensively characterized through nuclear magnetic resonance spectroscopy and X-ray crystallography studies.
X-ray crystallographic analysis reveals that rapamycin adopts a single, well-defined conformation in the solid state [3] [14] [19]. The molecule crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 34.85(2), b = 13.08(1), c = 12.25(1) Angstroms [19]. In this solid-state conformation, the macrocyclic ring displays a specific three-dimensional arrangement where the cyclohexyl side chain is folded over the 31-membered macrocycle [18] [31].
The triene system in the solid state maintains an all-trans configuration with specific dihedral angles that optimize π-electron delocalization [31]. The pipecolate ring adopts a chair conformation, while the cyclohexyl substituent positions itself above the C₂₅-C₂₇ region of the macrocycle [18] [31]. This solid-state conformation is maintained both in uncomplexed rapamycin crystals and when the molecule is bound to proteins [3] [14].
Nuclear magnetic resonance studies have revealed that rapamycin exists as a mixture of two distinct conformational isomers in solution [3] [14] [18]. The ratio of these conformers is solvent-dependent, with approximately 9:1 distribution in dimethyl sulfoxide-d₆ and 4:1 in deuterated chloroform [3]. This conformational equilibrium corresponds to an energy difference of approximately 1.3 kilocalories per mole in dimethyl sulfoxide and 0.8 kilocalories per mole in chloroform [3].
Early investigations initially proposed that this conformational isomerism resulted from cis-trans isomerization of the amide bond within the macrocycle, based on analogy to the related compound FK506 [3] [14] [18]. However, recent detailed nuclear magnetic resonance analysis using ¹H-¹⁵N heteronuclear multiple bond correlation spectroscopy has definitively established that both conformers maintain trans amide configurations [3].
Advanced nuclear magnetic resonance techniques, including rotating frame nuclear Overhauser effect spectroscopy and nuclear Overhauser effect spectroscopy experiments, have elucidated the actual mechanism of conformational interconversion [3]. The conformational exchange occurs through rotation about the ester linkage between N₁ and C₂, rather than amide bond isomerization [3].
The conformational dynamics involve two key structural regions that act as opposing sides of a molecular hinge [3]. The ester bond interconverts between conformations where the C=O bond points outward from the ring to one where this bond vector points inward toward the ring center [3]. Simultaneously, the methoxy group at C₅₁ transitions from lying in the same plane as the macrocyclic ring to pointing behind the ring plane [3].
During this conformational transition, the cyclohexyl side chain moves to a position over the triene system, while the remainder of the macrocycle from C₂ to C₂₃ maintains similar positioning between the two conformational forms [3]. The energy barrier for this conformational interconversion is higher than the thermal energy required for chemical degradation, preventing complete coalescence of the two conformer signals at elevated temperatures [3].
Detailed analysis of ¹H and ¹³C nuclear magnetic resonance chemical shifts has provided insights into the electronic environments of specific functional groups [34]. The cyclohexyl ring protons show characteristic chemical shift patterns, with the axial C₄₁ methylene proton appearing as the most upfield signal in the entire spectrum at 0.58 parts per million due to anisotropic shielding effects [18] [34]. The corresponding equatorial proton resonates 1.4 parts per million downfield at 2.08 parts per million [18].
The triene system displays characteristic chemical shifts consistent with extended conjugation, with vinyl protons appearing in the 5.85-6.65 parts per million region [3]. The methoxy groups exhibit distinct chemical shift values depending on their local environments, with the C₇ methoxy appearing around 3.6 parts per million [34].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅₁H₇₉NO₁₃ | [5] [8] [20] [21] |
Molecular Weight (g/mol) | 914.17-914.2 | [5] [8] [20] [21] |
Melting Point (°C) | 183-185 | [21] [26] |
Appearance | White solid/powder | [20] [21] |
Optical Rotation [α]D25 | -58.2° (methanol) | [21] |
Flash Point (°C) | 87 | [21] |
Vapor Pressure (hPa at 20°C) | 0.56 | [21] |
Density (g/cm³) | 1.0352 (estimate) | [21] |
Refractive Index | 1.5280 (estimate) | [21] |
pKa | 10.40±0.70 (predicted) | [21] |
Solvent | Solubility | Reference |
---|---|---|
Water | Very slightly soluble/Insoluble | [21] [23] [26] |
Dimethyl sulfoxide | 50 millimolar (18.28 mg/mL) | [20] [22] [25] |
Ethanol | 100 millimolar (2 millimolar) | [20] [22] [23] |
Methanol | 25 mg/mL | [21] [23] |
Chloroform | 5 mg/mL | [23] |
Acetone | Soluble | [21] [23] |
N,N-Dimethylformamide | Soluble | [21] [23] |
Rapamycin demonstrates remarkable chemical stability under appropriate storage conditions [21] [23] [27]. The compound remains stable for two years when stored at -20°C in solid form [21] [23]. Solution stability varies with solvent choice, with methanol solutions maintaining integrity for one week at 2-8°C without detectable decomposition [23]. Ethanol solutions can be stored at -70°C for up to two months [23].
Health Hazard
"Rapamune- sirolimus solution Rapamune- sirolimus tablet, sugar coated". DailyMed. Archived from the original on 27 November 2021. Retrieved 26 November 2021.
"Fyarro- sirolimus injection, powder, lyophilized, for suspension". DailyMed. Archived from the original on 19 December 2021. Retrieved 19 December 2021.
"Hyftor- sirolimus gel". DailyMed. 28 January 2021. Archived from the original on 24 March 2022. Retrieved 23 March 2022.
"Rapamune EPAR". European Medicines Agency. 17 September 2018. Archived from the original on 13 August 2021. Retrieved 26 November 2021.
Buck ML (2006). "Immunosuppression With Sirolimus After Solid Organ Transplantation in Children". Pediatric Pharmacotherapy. 12 (2). Archived from the original on 18 April 2020. Retrieved 4 April 2022.
"Rapamycin". PubChem Compound. National Center for Biotechnology Information. Archived from the original on 16 August 2016. Retrieved 1 August 2016.
Simamora P, Alvarez JM, Yalkowsky SH (February 2001). "Solubilization of rapamycin". International Journal of Pharmaceutics. 213 (1–2): 25–9. doi:10.1016/s0378-5173(00)00617-7. PMID 11165091.
Vézina C, Kudelski A, Sehgal SN (October 1975). "Rapamycin (AY-22,989), a new antifungal antibiotic. I. Taxonomy of the producing streptomycete and isolation of the active principle". The Journal of Antibiotics. 28 (10): 721–6. doi:10.7164/antibiotics.28.721. PMID 1102508.
"Cypher Sirolimus-eluting Coronary Stent". Cypher Stent. Archived from the original on 27 April 2003. Retrieved 1 April 2008.
Mukherjee S, Mukherjee U (1 January 2009). "A comprehensive review of immunosuppression used for liver transplantation". Journal of Transplantation. 2009: 701464. doi:10.1155/2009/701464. PMC 2809333. PMID 20130772.
Qari S, Walters P, Lechtenberg S (21 May 2021). "The Dirty Drug and the Ice Cream Tub". Radiolab. Archived from the original on 25 July 2021. Retrieved 25 July 2021.
Seto B (November 2012). "Rapamycin and mTOR: a serendipitous discovery and implications for breast cancer". Clinical and Translational Medicine. 1 (1): 29. doi:10.1186/2001-1326-1-29. PMC 3561035. PMID 23369283.
Pritchard DI (May 2005). "Sourcing a chemical succession for cyclosporin from parasites and human pathogens". Drug Discovery Today. 10 (10): 688–91. doi:10.1016/S1359-6446(05)03395-7. PMID 15896681.
"Drug Approval Package: Rapamune (Sirolimus) NDA# 021083". U.S. Food and Drug Administration (FDA). Archived from the original on 1 February 2022. Retrieved 1 February 2022.
"Aadi Bioscience Announces FDA Approval of its First Product Fyarro for Patients with Locally Advanced Unresectable or Metastatic Malignant Perivascular Epithelioid Cell Tumor (PEComa)". Aadi Bioscience, Inc. (Press release). 23 November 2021. Archived from the original on 27 November 2021. Retrieved 26 November 2021.
Li JJ, Corey EJ (3 April 2013). Drug Discovery: Practices, Processes, and Perspectives. John Wiley & Sons. ISBN 978-1-118-35446-9. Archived from the original on 19 August 2020. Retrieved 1 August 2016.
Koprowski G (7 February 2012). Nanotechnology in Medicine: Emerging Applications. Momentum Press. ISBN 978-1-60650-250-1. Archived from the original on 30 September 2020. Retrieved 1 August 2016.
"Sirolimus (marketed as Rapamune) Safety". U.S. Food and Drug Administration (FDA). 11 June 2009. Archived from the original on 16 September 2016. Retrieved 1 August 2016.
Wijesinha M, Hirshon JM, Terrin M, Magder L, Brown C, Stafford K, et al. (August 2019). "Survival Associated With Sirolimus Plus Tacrolimus Maintenance Without Induction Therapy Compared With Standard Immunosuppression After Lung Transplant". JAMA Netw Open. 2 (8): e1910297. doi:10.1001/jamanetworkopen.2019.10297. PMC 6716294. PMID 31461151.
Pahon E (28 May 2015). "FDA approves Rapamune to treat LAM, a very rare lung disease". U.S. Food and Drug Administration (FDA). Archived from the original on 14 August 2016. Retrieved 1 August 2016.
Shuchman M (November 2006). "Trading restenosis for thrombosis? New questions about drug-eluting stents". The New England Journal of Medicine. 355 (19): 1949–52. doi:10.1056/NEJMp068234. PMID 17093244.
"Venous Malformation: Treatments". Boston Children's Hospital. Archived from the original on 17 January 2021. Retrieved 22 April 2020.
Dekeuleneer V, Seront E, Van Damme A, Boon LM, Vikkula M (April 2020). "Theranostic Advances in Vascular Malformations". The Journal of Investigative Dermatology. 140 (4): 756–763. doi:10.1016/j.jid.2019.10.001. PMID 32200879.
Lee BB (January 2020). "Sirolimus in the treatment of vascular anomalies". Journal of Vascular Surgery. 71 (1): 328. doi:10.1016/j.jvs.2019.08.246. PMID 31864650.
Triana P, Dore M, Cerezo VN, Cervantes M, Sánchez AV, Ferrero MM, et al. (February 2017). "Sirolimus in the Treatment of Vascular Anomalies". European Journal of Pediatric Surgery. 27 (1): 86–90. doi:10.1055/s-0036-1593383. PMID 27723921.
Balestri R, Neri I, Patrizi A, Angileri L, Ricci L, Magnano M (January 2015). "Analysis of current data on the use of topical rapamycin in the treatment of facial angiofibromas in tuberous sclerosis complex". Journal of the European Academy of Dermatology and Venereology. 29 (1): 14–20. doi:10.1111/jdv.12665. PMID 25174683. S2CID 9967001.
"FDA Approves Nobelpharma's Topical Treatment for Facial Angiofibroma". FDAnews. 7 April 2022. Archived from the original on 1 June 2022. Retrieved 24 May 2022.